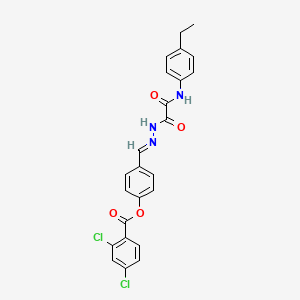![molecular formula C23H22N2O4 B12033821 2-(biphenyl-4-yloxy)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12033821.png)
2-(biphenyl-4-yloxy)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Biphenyl-4-yloxy)-N’-[(E)-(3-Ethoxy-4-hydroxyphenyl)methyliden]acetohydrazid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Es zeichnet sich durch seine einzigartige Struktur aus, die eine Biphenylgruppe, eine Ethoxygruppe und eine Hydrazid-Einheit umfasst. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivitäten und ihrer Rolle in der synthetischen Chemie von Interesse.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Biphenyl-4-yloxy)-N’-[(E)-(3-Ethoxy-4-hydroxyphenyl)methyliden]acetohydrazid umfasst in der Regel mehrere Schritte. Ein gängiges Verfahren beginnt mit der Herstellung von 2-(Biphenyl-4-yloxy)acetohydrazid, das dann unter bestimmten Bedingungen mit 3-Ethoxy-4-hydroxybenzaldehyd umgesetzt wird, um das Endprodukt zu bilden. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und können eine Erwärmung erfordern, um die Reaktion zu erleichtern .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind nicht gut dokumentiert, würden aber wahrscheinlich eine Skalierung der Labor-Syntheseprozesse beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen zur Steigerung der Ausbeute und Reinheit sowie die Implementierung von Sicherheitsmaßnahmen zur Handhabung potenziell gefährlicher Reagenzien.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(Biphenyl-4-yloxy)-N’-[(E)-(3-Ethoxy-4-hydroxyphenyl)methyliden]acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene Hydrazinderivate umwandeln.
Substitution: Es kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Nucleophile ersetzt werden.
Gängige Reagenzien und Bedingungen
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, beinhalten aber oft kontrollierte Temperaturen und spezifische Lösungsmittel .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxide ergeben, während die Reduktion Hydrazinderivate erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von substituierten Produkten führen .
Wissenschaftliche Forschungsanwendungen
2-(Biphenyl-4-yloxy)-N’-[(E)-(3-Ethoxy-4-hydroxyphenyl)methyliden]acetohydrazid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Forscher untersuchen seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Es kann als Leitstruktur für die Entwicklung neuer Medikamente dienen.
Industrie: Seine einzigartige Struktur macht es nützlich bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von 2-(Biphenyl-4-yloxy)-N’-[(E)-(3-Ethoxy-4-hydroxyphenyl)methyliden]acetohydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es kann bestimmte Enzyme hemmen oder mit zellulären Rezeptoren interagieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und Zielstrukturen werden noch untersucht, aber seine Struktur deutet auf potenzielle Interaktionen mit Proteinen und Nukleinsäuren hin .
Wissenschaftliche Forschungsanwendungen
2-(biphenyl-4-yloxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It may serve as a lead compound for developing new pharmaceuticals.
Industry: Its unique structure makes it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(biphenyl-4-yloxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(Biphenyl-4-yloxy)acetohydrazid: Ein einfacheres Analog ohne die Ethoxy- und Hydroxygruppen.
2-(Chinolin-4-yloxy)acetohydrazid: Enthält einen Chinolinring anstelle einer Biphenylgruppe.
Einzigartigkeit
2-(Biphenyl-4-yloxy)-N’-[(E)-(3-Ethoxy-4-hydroxyphenyl)methyliden]acetohydrazid ist aufgrund seiner Kombination von funktionellen Gruppen einzigartig, die spezifische chemische Reaktivität und potenzielle biologische Aktivität verleihen. Seine Struktur ermöglicht vielfältige chemische Modifikationen, was es zu einer vielseitigen Verbindung für Forschung und Entwicklung macht .
Eigenschaften
Molekularformel |
C23H22N2O4 |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C23H22N2O4/c1-2-28-22-14-17(8-13-21(22)26)15-24-25-23(27)16-29-20-11-9-19(10-12-20)18-6-4-3-5-7-18/h3-15,26H,2,16H2,1H3,(H,25,27)/b24-15+ |
InChI-Schlüssel |
YNSHNXHHPBCGHX-BUVRLJJBSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)O |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-2-(3-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12033751.png)
![4-((E)-{[3-(2-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B12033753.png)

![N-(3,5-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12033758.png)
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12033759.png)
![(5E)-2-(4-bromophenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12033760.png)




![5-(4-chlorophenyl)-4-{[(E)-1-naphthylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12033784.png)
![4-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12033791.png)
![4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12033804.png)
